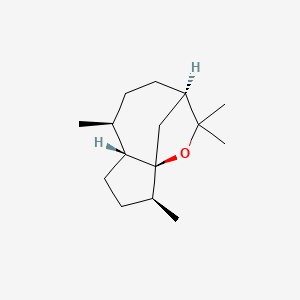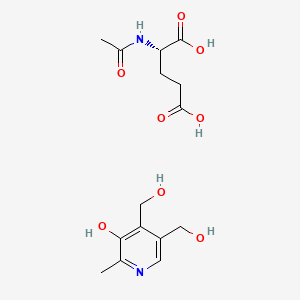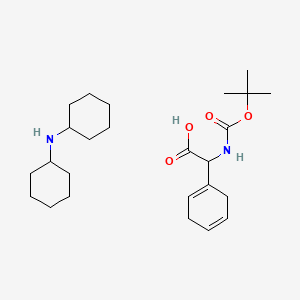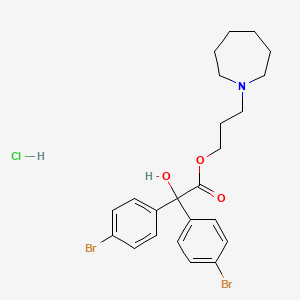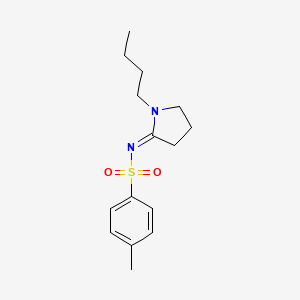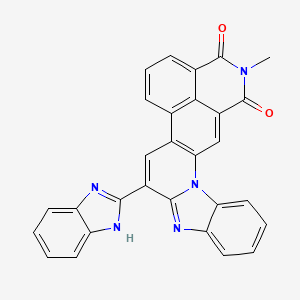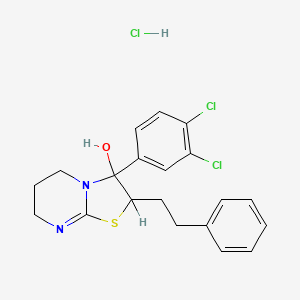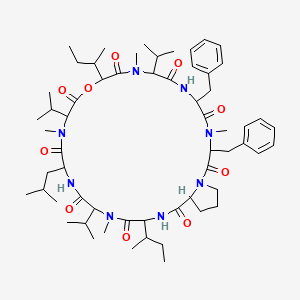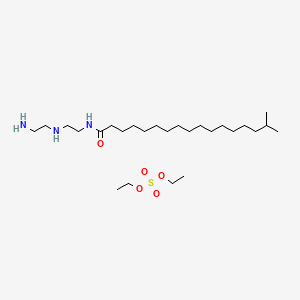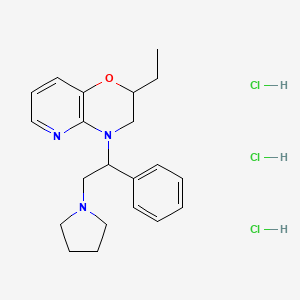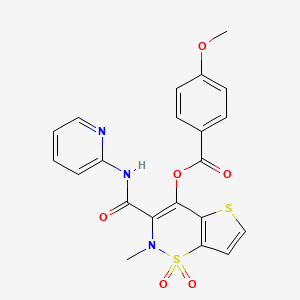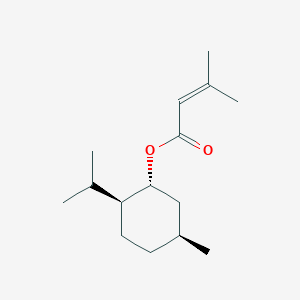
2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- is a complex organic compound with a unique structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its distinct molecular configuration makes it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- involves several steps. One common method includes the reaction of 3-halogenated butene with magnesium in an ether solvent to form a 3-halogenated-butene Grignard reagent. This reagent is then added dropwise to a carbonic ester for a substitution reaction, resulting in the formation of 2-methyl-3-butenoic acid ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced chemical processes to ensure high yield and purity. The process typically includes the use of environmentally friendly reagents and conditions to minimize the impact on the environment.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The molecular pathways involved often include binding to specific receptors or enzymes, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- include:
3-Butenoic acid: This compound has a similar structure but lacks the cyclohexyl ester group.
Butenoic acid: This is a general term for compounds with a similar backbone but different substituents.
Uniqueness
The uniqueness of 2-Butenoic acid, 3-methyl-, (1R,2S,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- lies in its specific molecular configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
Propiedades
Número CAS |
74499-53-9 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C15H26O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h8,11-14H,6-7,9H2,1-5H3/t12-,13-,14+/m0/s1 |
Clave InChI |
KGPJMTFDHBCYTJ-MELADBBJSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]([C@@H](C1)OC(=O)C=C(C)C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C=C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


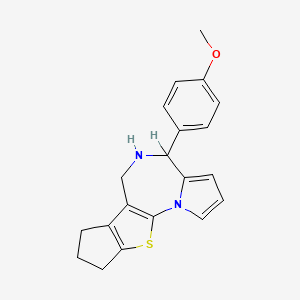
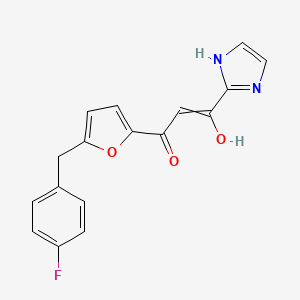
![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)
